5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The structure includes a carboxamide group at position 6, linked to a 1-(propan-2-yl)-1H-pyrazol-5-yl substituent.
Properties
Molecular Formula |
C13H13N5O2S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
5-oxo-N-(2-propan-2-ylpyrazol-3-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H13N5O2S/c1-8(2)18-10(3-4-15-18)16-11(19)9-7-14-13-17(12(9)20)5-6-21-13/h3-8H,1-2H3,(H,16,19) |
InChI Key |
QPRVPAOOWVJHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under basic conditions to form the thiazolo[3,2-a]pyrimidine core . The pyrazole moiety can be introduced through the reaction of hydrazine derivatives with β-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of microwave irradiation, various catalysts, and solvent systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in oxidation, reduction, substitution, and cyclization reactions. Key reagents and outcomes are summarized below:
Oxidative Transformations
The thiazolo[3,2-a]pyrimidine core undergoes oxidation at the sulfur atom in the thiazole ring. For example, treatment with H₂O₂ generates sulfoxide derivatives via radical intermediates, while stronger oxidants like KMnO₄ yield sulfones.
Cyclization Reactions
Under acidic conditions (e.g., acetic acid) and oxygen, the compound participates in cyclocondensation with β-diketones or arylidene derivatives. This proceeds through:
-
Nucleophilic addition of enolized β-diketones to the pyrazole NH group.
-
Oxidative dehydrogenation mediated by O₂, forming intermediate diradicals.
-
Cyclization to yield pyrazolo[1,5-a]pyridine or thiazolo[3,2-a]pyridine fused systems .
Key Synthetic Advancements
Microwave-assisted synthesis has been employed to optimize cyclization steps, reducing reaction times from 48 hours to 30 minutes and improving yields by ~25%. Solvent systems (e.g., ethanol/acetic acid mixtures) and catalysts like Pd(OAc)₂ are critical for regioselectivity in substitution reactions .
Comparative Reactivity with Analogues
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and solvent choice. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Key Characteristics
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : Approximately 350.4 g/mol
Biological Activities
Research has indicated that compounds similar to 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties. For instance, compounds derived from related structures have shown efficacy against pathogens like Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents .
- Anti-inflammatory Effects : The thiazole moiety in the compound has been linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies illustrate the applications of this compound in scientific research:
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of thiazolo-pyrimidine compounds revealed that certain substitutions enhanced their antibacterial activity against E. coli and S. aureus. The compounds were evaluated using the disc diffusion method, demonstrating promising results compared to standard antibiotics .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Significant antibacterial activity | |
| Related thiazole derivatives | Antifungal activity against Candida albicans |
Case Study 2: Anticancer Research
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to cell cycle arrest and programmed cell death .
Mechanism of Action
The mechanism of action of 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound : Contains a thiazole ring fused to pyrimidine (thiazolo[3,2-a]pyrimidine), introducing a sulfur atom and nitrogen-rich environment.
- Analogues: Compounds like Org 41,841 and Org 43,553 () feature a thieno[2,3-d]pyrimidine core, replacing sulfur with a thiophene ring.
Oxazolo[3,2-a]pyridine Derivatives
Table 1: Core Heterocycle Comparison
Substituent Effects
Pyrazole vs. Aryl/Alkyl Groups
- Target Compound : The 1-(propan-2-yl)-1H-pyrazol-5-yl group introduces a sterically bulky, nitrogen-rich substituent. This may enhance binding selectivity in receptor interactions compared to simpler alkyl chains.
- Analogues :
Table 2: Substituent Impact on Properties
Hydrogen Bonding and Crystal Packing
The target compound’s carboxamide and pyrimidine carbonyl groups enable hydrogen bonding, as seen in analogous thiazolo[3,2-a]pyrimidines (). These interactions stabilize crystal lattices via C–H···O/F bonds and π-π stacking (centroid distances ~3.76 Å) . In contrast, compounds with tert-butyl groups (e.g., Org 41,841) lack strong H-bond donors, relying on van der Waals forces for packing .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~315–330 g/mol) aligns with Lipinski’s rules for drug-likeness, similar to BK31709 (315.39 g/mol) .
- Solubility : The pyrazole substituent may improve aqueous solubility compared to purely aromatic analogues (e.g., BK31709) due to its H-bonding capacity.
Biological Activity
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 1331030-95-5) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, particularly in relation to its anticancer and anticonvulsant properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves several steps that typically include the reaction of thiazole derivatives with pyrazole moieties. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure. The molecular weight of the compound is approximately 303.34 g/mol, indicating a relatively small size conducive for biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds, including the target compound. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 24a | HCT-15 | Not specified | |
| 24b | HCT-15 | Not specified | |
| 47f | HCT-116 | 6.2 | |
| 47e | T47D | 43.4 |
The structure activity relationship (SAR) studies suggest that modifications on the thiazole and pyrazole rings significantly influence cytotoxicity. For example, electron-withdrawing groups enhance activity against cancer cells .
Anticonvulsant Activity
In addition to anticancer properties, compounds with similar structural frameworks have been evaluated for anticonvulsant activity. For example:
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| 2 | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |
| 3a | Electroshock | 24.38 | Not specified | Not specified |
These findings indicate that specific structural modifications can lead to enhanced anticonvulsant efficacy, with some compounds achieving significant protection against induced seizures .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives:
- Anticancer Studies : A study demonstrated that thiazole-linked compounds exhibited potent cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Anticonvulsant Studies : Research indicated that certain thiazole derivatives effectively eliminated tonic extensor phases in animal models, suggesting a promising avenue for developing new anticonvulsants .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, primarily through hydrophobic contacts and limited hydrogen bonding interactions, which may be critical for their biological efficacy .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis involves two key steps:
- Core Formation: Cyclization of precursors (e.g., thioxo-tetrahydropyrimidine derivatives) under acidic conditions (glacial acetic acid/acetic anhydride with NaOAc, reflux) yields the thiazolo[3,2-a]pyrimidine core. This method achieves ~78% yield for analogous structures .
- Pyrazole Functionalization: The 1-isopropylpyrazole moiety is introduced via coupling reactions. Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids, K₃PO₄ in DMF/H₂O) is effective for attaching aromatic groups .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core cyclization | HOAc/Ac₂O, NaOAc, reflux (8–10 h) | 78% | |
| Pyrazole coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O (80°C) | 65–85% |
Optimization Tips:
Q. How can purity and structural identity be validated?
Methodological Answer:
- Purity: HPLC analysis (≥98% purity) is standard, with mobile phases tailored to the compound’s polarity .
- Structural Confirmation:
-
NMR/IR: ¹H/¹³C NMR confirms proton environments; IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
-
X-ray Crystallography: Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths/angles and ring puckering. For example, the thiazolo ring in analogs deviates by 0.224 Å from planarity .
Crystallization Protocol:
Recrystallize from ethyl acetate/ethanol (3:2) to obtain pale yellow crystals suitable for diffraction .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
Methodological Answer: Discrepancies in bond parameters often arise from data resolution or thermal motion. Strategies include:
- Restrained Refinement: SHELXL applies geometric restraints (e.g., riding H-atoms with Uiso = 1.2–1.5Ueq) to mitigate overfitting .
- Cross-Validation: Compare crystallographic data with DFT-calculated geometries or spectroscopic results (e.g., NMR NOE for stereochemistry) .
Case Study: In thiazolo[3,2-a]pyrimidines, SHELX refinement resolved a flattened boat conformation (C5 deviation: 0.224 Å) despite moderate data resolution (R-factor = 0.05) .
Q. How do hydrogen-bonding networks influence crystal packing?
Methodological Answer: Graph-set analysis (Etter’s rules) identifies motifs like C–H···O bifurcated bonds, which stabilize chains along the c-axis in analogs . Computational tools (Mercury CSD) map interactions and predict polymorphism risks.
Key Findings:
Q. What methodologies guide SAR studies for this compound?
Methodological Answer:
- Substituent Variation: Modify the isopropyl group on pyrazole or thiazolo substituents via cross-coupling or alkylation .
- Bioactivity Assays: Evaluate cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀) against target proteins.
- Computational Modeling: Docking (AutoDock Vina) identifies binding poses; QSAR models link electronic properties (Hammett σ) to activity .
Example: Pyrazole analogs with electron-withdrawing groups showed enhanced bioactivity in triazolothiadiazine derivatives (IC₅₀: 12–18 µM) .
Q. How can reaction conditions be statistically optimized for scalability?
Methodological Answer: Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry):
- Factorial Design: Test 2–3 factors (e.g., Pd catalyst loading, solvent ratio) to model interactions.
- Response Surface Methodology (RSM): Predict optimal conditions (e.g., 85°C, 1:1.2 substrate ratio) for maximal yield .
Case Study: Flow-chemistry platforms reduced side reactions in diazomethane synthesis by 40% via real-time parameter adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
